3-Amino-2-oxazolidinone

説明

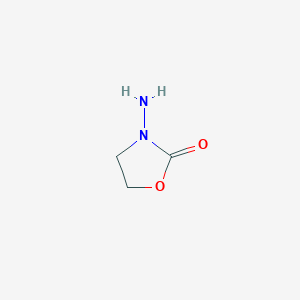

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCJNIUHWNJNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229996 | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-65-9 | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminooxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ7HE86A15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Amino-2-oxazolidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable two-step methodology for the synthesis of 3-amino-2-oxazolidinones, valuable chiral synthons and key structural motifs in various pharmaceutical agents. The synthesis commences with readily available amino alcohols, which are first cyclized to form a 2-oxazolidinone intermediate. This intermediate subsequently undergoes electrophilic N-amination to yield the target 3-amino-2-oxazolidinone. This guide presents detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic pathways to facilitate a thorough understanding and practical implementation of this synthetic strategy.

I. Synthetic Strategy Overview

The synthesis of 3-amino-2-oxazolidinones from amino alcohols is efficiently achieved through a two-step sequence. The initial step involves the formation of the 2-oxazolidinone ring system from a corresponding β-amino alcohol. Several methods exist for this cyclization, with the use of diethyl carbonate or 1,1'-carbonyldiimidazole (CDI) being common and effective. The subsequent and crucial step is the introduction of the amino group at the N3 position of the oxazolidinone ring. A highly effective method for this transformation is the electrophilic amination using an O-acylated hydroxylamine derivative, such as O-(p-nitrobenzoyl)hydroxylamine, in the presence of a strong base.

Figure 1: General two-step synthesis of this compound from an amino alcohol.

II. Step 1: Synthesis of the 2-Oxazolidinone Intermediate

The cyclization of a β-amino alcohol to a 2-oxazolidinone is a critical first step. Two widely used and efficient methods are detailed below.

Method A: Cyclization using Diethyl Carbonate

This method is a cost-effective and straightforward approach for the synthesis of 2-oxazolidinones. The reaction is typically carried out at elevated temperatures with a catalytic amount of base.

Experimental Protocol: Synthesis of 2-Oxazolidinone from Ethanolamine

-

A mixture of ethanolamine (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of sodium methoxide (0.05 eq) is heated under microwave irradiation at 125-135 °C.[1]

-

Alternatively, the reaction can be performed by heating a mixture of the amino alcohol, diethyl carbonate, and anhydrous potassium carbonate at 135°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess diethyl carbonate and ethanol produced are removed by distillation.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-oxazolidinone.

| Starting Amino Alcohol | Carbonyl Source | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (S)-Phenylalaninol | Diethyl Carbonate | NaOMe | 125-135 (MW) | - | 95 | [1] |

| (S)-Valinol | Diethyl Carbonate | NaOMe | 125-135 (MW) | - | 92 | [1] |

| (S)-Phenylglycinol | Diethyl Carbonate | K2CO3 | 125-135 (MW) | - | 96 | [1] |

Table 1: Quantitative data for the synthesis of 4-substituted-2-oxazolidinones using diethyl carbonate.

Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

CDI is a milder and highly efficient reagent for the synthesis of 2-oxazolidinones. This method is often preferred when dealing with sensitive substrates as it can be performed at lower temperatures.

Experimental Protocol: General Procedure for the Synthesis of 2-Oxazolidinones using CDI

-

To a solution of the amino alcohol (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), 1,1'-carbonyldiimidazole (1.1 eq) is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 2-oxazolidinone.

III. Step 2: N-Amination of the 2-Oxazolidinone Intermediate

The introduction of the amino group at the 3-position is achieved through electrophilic amination. The method developed by Friestad and Shen provides a reliable and high-yielding route to 3-amino-2-oxazolidinones.[2][3][4]

Figure 2: Experimental workflow for the N-amination of 2-oxazolidinones.

Experimental Protocol: General Procedure for the N-Amination of 2-Oxazolidinones[3][4]

-

To a solution of the 2-oxazolidinone (1.0 eq) in anhydrous dioxane (0.2 M), sodium hydride (60% dispersion in mineral oil, 1.0-1.1 eq) is added.

-

The resulting mixture is stirred at 60 °C for 1 hour and then cooled to room temperature.

-

O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) (1.00-1.05 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting crude this compound, typically obtained as a brown oil, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

| 2-Oxazolidinone Substrate | Base | Aminating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) of this compound | Reference |

| (S)-4-Benzyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |

| (R)-4-Phenyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |

| (S)-4-Isopropyl-2-oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | 95 (crude) | [2][3] |

| 2-Oxazolidinone | NaH | NbzONH2 | Dioxane | 60 -> rt | 24 | Not reported | [2][3] |

Table 2: Quantitative data for the N-amination of various 2-oxazolidinones. The yields reported are for the crude product which is often of sufficient purity for subsequent transformations.

Reaction Mechanism

The N-amination reaction proceeds via a nucleophilic attack of the oxazolidinone anion on the electrophilic nitrogen atom of the O-(p-nitrobenzoyl)hydroxylamine.

Figure 3: Proposed mechanism for the N-amination of 2-oxazolidinones. The oxazolidinone anion acts as a nucleophile, attacking the nitrogen of the aminating reagent and displacing the p-nitrobenzoate leaving group.

IV. Conclusion

The synthetic route outlined in this technical guide provides a reliable and efficient pathway for the preparation of 3-amino-2-oxazolidinones from readily available amino alcohols. The two-step process, involving the initial formation of a 2-oxazolidinone followed by a robust N-amination protocol, is well-documented and offers good to excellent yields. The detailed experimental procedures and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the practical synthesis of this important class of compounds. The use of chiral amino alcohols as starting materials allows for the stereocontrolled synthesis of enantioenriched 3-amino-2-oxazolidinones, further highlighting the utility of this methodology.

References

- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. pubs.acs.org [pubs.acs.org]

3-Amino-2-oxazolidinone chemical structure and properties

3-Amino-2-oxazolidinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of this compound (AOZ), a key chemical compound relevant in food safety, toxicology, and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and analytical detection methods. Furthermore, it contextualizes AOZ by discussing the mechanism of action of the broader oxazolidinone class of antibiotics.

Core Chemical Identity and Properties

This compound, commonly referred to as AOZ, is a heterocyclic compound belonging to the oxazolidinone class.[1] It is primarily known as the principal tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[2][3][4] Due to the prohibition of furazolidone use in food-producing animals, the detection of AOZ serves as a crucial indicator of illegal drug administration.[3][4][5][6]

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-1,3-oxazolidin-2-one | [7][8] |

| Synonyms | AOZ, 3-Amino-2-oxazolidone | [2][7][9] |

| CAS Number | 80-65-9 | [2][7][8][9] |

| Molecular Formula | C₃H₆N₂O₂ | [2][7][8] |

| Molecular Weight | 102.09 g/mol | [2][7][8][9] |

| Appearance | White Solid | [10] |

| Melting Point | 64-67 °C | [10][11] |

| Boiling Point | 135 °C at 0.93 hPa | [11] |

| Solubility | DMSO: 55 mg/mL (538.74 mM) | [3] |

Computed Chemical Descriptors

Computational models provide further insight into the molecule's behavior and characteristics.

| Descriptor | Value | Source(s) |

| XLogP3 | -0.8 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 0 | [7] |

| Exact Mass | 102.042927438 Da | [7] |

| Topological Polar Surface Area | 55.6 Ų | [7] |

Synthesis and Formation

AOZ is not typically synthesized for direct therapeutic use but rather as an analytical standard for residue testing. It is formed in vivo from the metabolism of furazolidone.

Caption: Metabolic pathway from Furazolidone to this compound (AOZ).

A general laboratory synthesis procedure for creating AOZ as a reference standard has been described.[10]

Relevance in Drug Development and Food Safety

While AOZ itself is not an active pharmaceutical ingredient, its parent structure, the oxazolidinone ring, is a critical pharmacophore in medicinal chemistry.[12][13] The oxazolidinone class includes potent synthetic antibiotics effective against multi-drug resistant Gram-positive bacteria.[1][14][15][16]

The primary significance of AOZ is as a marker for the illegal use of furazolidone.[4] Its detection in food products like meat and fish is a confirmation of contamination.[4] AOZ can also inhibit monoamine oxidase (MAO) via its metabolite, leading to increased levels of neurotransmitters like norepinephrine and dopamine.[4]

Mechanism of Action (Oxazolidinone Class)

Oxazolidinone antibiotics, such as the FDA-approved Linezolid, exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at a very early stage.[1][14][16] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[1][14][15][16] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[1][15][16]

Caption: General mechanism of action for oxazolidinone antibiotics.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general procedure for the laboratory synthesis of AOZ for use as an analytical standard.[10]

Materials:

-

2-Hydrazinoethanol

-

Diethyl carbonate

-

Sodium methoxide

-

Ethanol

-

Methanol/Dichloromethane (1:20 v/v) for chromatography

Procedure:

-

Combine 2-hydrazinoethanol (0.2 mol), diethyl carbonate (0.2 mol), and sodium methoxide (57 mmol) in a 100 mL three-necked flask.[10]

-

Heat the mixture and reflux for 4 hours.[10]

-

Upon completion, cool the reaction mixture to allow for the precipitation of a solid.[10]

-

Collect the solid product via vacuum filtration.[10]

-

Remove the solvent from the mother liquor by distillation to recover any additional product.[10]

-

Purify the crude product using column chromatography with a methanol/dichloromethane (1:20, v/v) eluent.[10]

-

Recrystallize the resulting white solid from ethanol to yield pure 3-aminooxazolidin-2-one.[10]

-

Characterize the final product using techniques such as ¹H-NMR, EI-MS, and melting point analysis.[10] A typical yield is around 75%.[10]

Analytical Detection by HPLC

This protocol outlines a representative method for the analysis of AOZ using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[17]

Instrumentation & Columns:

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Reverse Phase C18 or Newcrom R1 column.[17]

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and an acidifier.[17]

-

For standard UV detection, phosphoric acid can be used.[17]

-

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[17]

Procedure:

-

Prepare the mobile phase by mixing the components in appropriate ratios. Degas the solution before use.

-

Equilibrate the chosen HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare AOZ standards and samples in a suitable solvent (e.g., the mobile phase).

-

Inject a defined volume of the sample onto the column.

-

Run the analysis under isocratic or gradient conditions, monitoring the effluent at a specific wavelength (if using UV) or mass range (if using MS).

-

Identify and quantify AOZ by comparing the retention time and peak area of the sample to those of the analytical standards. This method is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[17]

References

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | AOZ | Oxazolidines | Ambeed.com [ambeed.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (AOZ) | LGC Standards [lgcstandards.com]

- 9. AOZ - this compound, NSC 111187 [sigmaaldrich.com]

- 10. This compound | 80-65-9 [chemicalbook.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | SIELC Technologies [sielc.com]

3-Amino-2-oxazolidinone CAS number and synonyms

An In-depth Technical Guide to 3-Amino-2-oxazolidinone

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, including its chemical identity, properties, and relevance in the pharmaceutical sciences.

Chemical Identification and Synonyms

This compound is a heterocyclic organic compound. Its unambiguous identification is crucial for research and regulatory purposes.

| Identifier | Value |

| CAS Number | 80-65-9[1][2][3] |

| Molecular Formula | C₃H₆N₂O₂[1][3] |

| IUPAC Name | 3-amino-1,3-oxazolidin-2-one[4] |

The compound is also known by several synonyms, which are frequently encountered in literature and chemical databases.

| Synonym | Reference |

| AOZ | [1][3] |

| 3-Amino-2-oxazolidone | [2][4] |

| 3-Amino-1,3-oxazolidin-2-one | [2][4] |

| NSC 111187 | |

| NSC 196570 | |

| NSC 38250 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 102.09 g/mol [1][3] |

| Appearance | White Solid[5] |

| Melting Point | 59-62°C[5] |

| Purity | ≥97%[1] |

Role in Drug Development and Research

This compound (AOZ) is primarily known as the principal metabolite of the nitrofuran antibiotic, furazolidone.[1][6] Consequently, the detection of AOZ in animal-derived food products is used as a marker for the illegal use of furazolidone.[7]

While AOZ itself is not a therapeutic agent, the broader class of oxazolidinones represents a significant group of synthetic antibiotics.[8][9] These antibiotics are particularly effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][10] The first clinically approved oxazolidinone was Linezolid.[9]

The mechanism of action of oxazolidinone antibiotics is distinct from other protein synthesis inhibitors, which contributes to their effectiveness against resistant strains.[8][11] They work by inhibiting the initiation of bacterial protein synthesis.[12][13]

Mechanism of Action: Oxazolidinone Antibiotics

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[8][9][12] This unique mechanism of action is illustrated in the signaling pathway diagram below.

Caption: Mechanism of oxazolidinone antibiotic action.

Experimental Protocols

Synthesis of the Oxazolidinone Ring

A general approach to synthesizing the core oxazolidinone ring involves the cyclization of a β-amino alcohol. Several methods have been reported in the literature.[14][15] A conceptual workflow for a common synthesis route is outlined below.

Caption: Conceptual workflow for oxazolidinone synthesis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of this compound can be achieved using reverse-phase HPLC.[16]

-

Objective: To separate and quantify this compound in a sample matrix.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid).[16]

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample solution, performing necessary extraction and clean-up steps if analyzing from a complex matrix.

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound based on the retention time.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

-

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Provides information on the proton environment in the molecule.[4] |

| ¹³C NMR | Shows the number and types of carbon atoms present.[4] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern.[4] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present, such as the carbonyl group of the oxazolidinone ring.[4] |

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. For more detailed information, consulting the cited literature is recommended.

References

- 1. scbt.com [scbt.com]

- 2. This compound (AOZ) | LGC Standards [lgcstandards.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. This compound | AOZ | Oxazolidines | Ambeed.com [ambeed.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oxazolidinone synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound | SIELC Technologies [sielc.com]

Biological activity of substituted 3-Amino-2-oxazolidinones

An In-depth Technical Guide on the Biological Activity of Substituted 3-Amino-2-oxazolidinones

Introduction

The 2-oxazolidinone ring is a versatile scaffold in medicinal chemistry, forming the core of important therapeutic agents.[1] Substituted 3-amino-2-oxazolidinones, in particular, have garnered significant attention due to their diverse biological activities. This class of compounds is most renowned for its potent antibacterial properties, leading to the development of clinically significant antibiotics like linezolid.[2][3] These agents are crucial in combating multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6]

Beyond their antibacterial effects, certain substituted 3-amino-2-oxazolidinones exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. This dual activity profile makes them promising candidates for further investigation in both infectious diseases and neurology. This technical guide provides a comprehensive overview of the biological activities, mechanisms of action, structure-activity relationships, and key experimental protocols related to substituted 3-amino-2-oxazolidinones.

Primary Biological Activities

Substituted 3-amino-2-oxazolidinones primarily exhibit two key biological activities: antibacterial action and monoamine oxidase inhibition.

Antibacterial Activity

The hallmark of this chemical class is its efficacy against a wide spectrum of multidrug-resistant Gram-positive bacteria.[7][8] The first-in-class drug, linezolid, is effective for treating serious infections caused by MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae.[2][5] Newer derivatives are continuously being explored to enhance potency and expand the spectrum of activity.[9][10]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones possess a unique mechanism of action that distinguishes them from other classes of antibiotics.[2][4] They are protein synthesis inhibitors that act at a very early stage of translation.[4][11]

The key steps are:

-

Binding to the 50S Ribosomal Subunit : Oxazolidinones bind to the 23S rRNA component of the 50S ribosomal subunit at the peptidyl transferase center (PTC).[7][8]

-

Inhibition of the Initiation Complex : This binding prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.[5] Specifically, it interferes with the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) in the P-site, preventing its interaction with the A-site.[7][11]

-

Prevention of Translation : By blocking the formation of the initiation complex, the entire process of protein synthesis is halted, leading to a bacteriostatic effect.[7]

This novel mechanism means there is no cross-resistance with other protein synthesis inhibitors, making these compounds valuable against resistant bacterial strains.[4][5]

References

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]

- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 11. go.drugbank.com [go.drugbank.com]

The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-oxazolidinone core is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse range of therapeutic agents. This heterocyclic motif is perhaps most famously recognized in the oxazolidinone class of antibiotics, such as linezolid, which combat multi-drug resistant Gram-positive bacteria. Beyond its role in antibacterial drug discovery, the this compound structure is a key metabolite of the nitrofuran antibiotic furazolidone and a potent inhibitor of monoamine oxidase (MAO), highlighting its potential in the development of neurological and psychiatric drugs. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of compounds featuring the this compound core.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound scaffold and its analogs can be achieved through several synthetic routes. A common approach involves the cyclization of β-amino alcohols with phosgene or its equivalents. More contemporary and safer methods often utilize reagents like carbonyldiimidazole (CDI) or diethyl carbonate. For the introduction of the 3-amino group, a key intermediate is often a protected hydrazine, which is subsequently deprotected.

Derivatization of the core structure is crucial for modulating pharmacological activity. N-arylation of the oxazolidinone ring is a common strategy, often accomplished through palladium-catalyzed cross-coupling reactions.[1] Modifications at the C5 position of the oxazolidinone ring have also been extensively explored to optimize potency and pharmacokinetic properties.[2]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from a chiral amino alcohol.

Caption: Generalized synthetic workflow for this compound derivatives.

Mechanism of Action: A Tale of Two Targets

The therapeutic utility of this compound derivatives stems from their ability to interact with distinct biological targets, primarily bacterial ribosomes and monoamine oxidase enzymes.

Inhibition of Bacterial Protein Synthesis

The 2-oxazolidinone ring system is a critical pharmacophore for a class of synthetic antibiotics that inhibit bacterial protein synthesis.[3] These compounds bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex and the translocation of peptidyl-tRNA from the A site to the P site.[3][4] This unique mechanism of action confers activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6]

The following diagram illustrates the inhibitory effect of oxazolidinones on bacterial protein synthesis.

Caption: Inhibition of bacterial protein synthesis by oxazolidinone antibiotics.

Inhibition of Monoamine Oxidase (MAO)

This compound and its derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[7][8][9] By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is the basis for their potential use as antidepressants and in the treatment of other neurological disorders.[7][10] The inhibitory activity is often reversible and can be selective for either MAO-A or MAO-B isoforms, depending on the substitution pattern of the molecule.[8]

The signaling pathway affected by MAO inhibitors is depicted below.

Caption: Mechanism of action of this compound as a MAO inhibitor.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on their structural features. Extensive SAR studies have been conducted to optimize both antibacterial and MAO inhibitory activities.

For antibacterial agents , key SAR observations include:

-

The (S)-configuration at the C5 position of the oxazolidinone ring is crucial for activity.[11]

-

An N-aryl substituent, often a fluorophenyl group, is generally required for potent antibacterial effects.[2]

-

The nature of the substituent at the C5 position significantly influences potency and spectrum of activity. Acetamidomethyl groups are common, but other functionalities like hydroxymethyl or 1,2,3-triazole groups can also confer activity.[2]

For MAO inhibitors , SAR studies have revealed that:

-

The substituent on the 3-amino group can modulate potency and selectivity for MAO-A versus MAO-B.

-

Substitution on the N-aryl ring can also influence inhibitory activity.[8]

Quantitative Data

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of 5-Substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones [8]

| Compound | C5 Substituent | N1-Pyrrole Substituent | Ki MAO-A (μM) | Ki MAO-B (μM) | A-Selectivity Ratio (>B/A) |

| 2a | Hydroxymethyl | Methyl | 0.087 | >100 | >1149 |

| 2d | Hydroxymethyl | Benzyl | 0.009 | >100 | >11111 |

| 2e | Methoxymethyl | Methyl | 0.004 | >100 | >25000 |

| 2i | Azidomethyl | Methyl | 0.016 | 0.66 | 41 |

| 2q | Aminomethyl | Methyl | 0.014 | >100 | >7143 |

| Toloxatone | - | - | 0.23 | 8.5 | 37 |

| Befloxatone | - | - | 0.002 | 0.28 | 140 |

Table 2: In Vitro Antibacterial Activity of Oxazolidinones

| Compound | Organism | MIC (μg/mL) |

| Linezolid | Staphylococcus aureus (MRSA) | 1-4 |

| Enterococcus faecium (VRE) | 1-4 | |

| Streptococcus pneumoniae | 0.5-2 | |

| Tedizolid | Staphylococcus aureus (MRSA) | 0.25-1 |

| Enterococcus faecium (VRE) | 0.5-2 | |

| Streptococcus pneumoniae | 0.12-0.5 | |

| Eperezolid | Escherichia coli (in vitro translation IC50) | 2.5 μM[12] |

| Linezolid | Escherichia coli (in vitro translation IC50) | 1.8 μM[12] |

Table 3: Pharmacokinetic Parameters of this compound (AOZ) in Pigs [13]

| Tissue/Fluid | Half-life (days) |

| Plasma | 13.7 |

| Urine | 14.7 |

| Liver | 13.6 |

| Kidney | 13.6 |

| Muscle | 15.0 |

Experimental Protocols

General Procedure for N-Arylation of 2-Oxazolidinone[1]

This protocol describes a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.

Materials:

-

2-Oxazolidinone

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Cesium carbonate (Cs2CO3)

-

Toluene (anhydrous)

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-oxazolidinone (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and Cs2CO3 (2.0 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-2-oxazolidinone.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for AOZ Detection[13]

This protocol outlines a simplified method for the detection of this compound (AOZ), the marker residue of furazolidone.

Workflow:

Caption: Workflow for the indirect competitive ELISA for AOZ detection.

Brief Protocol:

-

Sample Preparation: Homogenize the tissue sample and extract the analytes.

-

Derivatization: Chemically modify the AOZ in the extract to enable its detection.

-

Coating: Coat the wells of a microtiter plate with an AOZ-protein conjugate.

-

Competition: Add the prepared sample extract and a limited amount of primary antibody against AOZ to the coated wells. Free AOZ in the sample will compete with the coated AOZ for antibody binding.

-

Washing: Wash the plate to remove unbound components.

-

Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

-

Washing: Wash the plate again to remove unbound secondary antibody.

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme on the secondary antibody, resulting in a color change.

-

Measurement: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of AOZ in the sample.

Conclusion

The this compound scaffold continues to be a fertile ground for medicinal chemistry research. Its proven success in the development of potent antibacterial agents and its promising potential as a source of novel MAO inhibitors underscore its versatility. Future research in this area will likely focus on the design of new derivatives with improved pharmacokinetic profiles, enhanced target selectivity, and reduced off-target effects. The detailed understanding of the synthesis, mechanisms of action, and structure-activity relationships presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and improved therapeutics based on this remarkable chemical core.

References

- 1. Oxazolidinone synthesis [organic-chemistry.org]

- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some derivatives of this compound influencing neurotransmission of dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (AOZ) | Furazolidone代谢物 | MCE [medchemexpress.cn]

- 11. mdpi.com [mdpi.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Tissue depletion and concentration correlations between edible tissues and biological fluids of this compound in pigs fed with a furazolidone-medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Role of 3-Amino-2-oxazolidinone in Asymmetric Synthesis: A Review of Current Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of a single enantiomer of a chiral molecule. Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones, particularly the class of N-acyl oxazolidinones popularized by David A. Evans. These "Evans auxiliaries" have demonstrated exceptional efficacy in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions, consistently delivering high levels of diastereoselectivity.

This document addresses the specific topic of 3-Amino-2-oxazolidinone and its application as a chiral auxiliary in asymmetric synthesis. Extensive review of the scientific literature reveals that while this compound is a known chemical entity, its primary recognition is as a metabolite of the nitrofuran antibiotic, furazolidone.[1][2][3] There is a notable absence of established and validated applications of this compound or its simple N-acyl derivatives as chiral auxiliaries for asymmetric synthesis in the manner of traditional Evans auxiliaries.

The foundational principle of Evans-type auxiliaries relies on chiral substituents at the C4 and/or C5 positions of the oxazolidinone ring to create a sterically biased environment, thereby directing the approach of reagents to one face of the enolate derived from the N-acyl group at the 3-position.[4] A 3-amino substituent would fundamentally alter the structure and mechanism by which these auxiliaries typically operate.

While direct applications in asymmetric synthesis are not documented, this report provides valuable information regarding the synthesis of this compound and its N-acyl derivatives, which would be the initial step in exploring their potential, albeit currently unproven, use as chiral auxiliaries. Furthermore, to provide a comprehensive resource, we present detailed application notes and protocols for the well-established and structurally related Evans-type oxazolidinone auxiliaries, which serve as the benchmark in this area of chemistry.

Synthesis of this compound and its N-Acyl Derivatives

The synthesis of this compound and its subsequent N-acylation have been described in the literature. These protocols provide the foundational steps for preparing compounds that could be investigated for their potential as chiral auxiliaries.

Protocol 1: Synthesis of this compound[5]

This procedure describes the cyclization of 2-hydrazinoethanol with diethyl carbonate.

Materials:

-

2-Hydrazinoethanol

-

Diethyl carbonate

-

Sodium methoxide

-

Ethanol

-

Methanol

-

Dichloromethane

Procedure:

-

To a 100 mL three-necked flask, add 2-hydrazinoethanol (15.2 g, 0.2 mol), diethyl carbonate (31.0 g, 0.2 mol), and sodium methoxide (3.0 g, 57 mmol).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture, which will result in the precipitation of a solid.

-

Collect the solid by vacuum filtration and dry it.

-

Remove the solvent from the mother liquor by distillation.

-

Purify the crude product by column chromatography (eluent: methanol/dichloromethane, 1:20, v/v).

-

Recrystallize the resulting white solid from ethanol to yield this compound (15.3 g, 75% yield).

Protocol 2: General Procedure for N-Acylation of this compound[6]

This protocol describes the synthesis of 3-acetamido-2-oxazolidinone and 3-benzamido-2-oxazolidinone.

Materials:

-

This compound

-

Acetic anhydride or Benzoyl chloride

-

Pyridine

-

Benzene

For 3-Acetamido-2-oxazolidinone:

-

A solution of this compound (10.2 g, 0.1 mol) in 50 mL of pyridine is cooled in an ice bath.

-

Acetic anhydride (11.2 g, 0.11 mol) is added dropwise with stirring.

-

The mixture is stirred for 1 hour at room temperature and then poured into 200 mL of ice water.

-

The resulting white precipitate is collected by filtration, washed with water, and dried to yield 3-acetamido-2-oxazolidinone (11.5 g, 80% yield).

For 3-Benzamido-2-oxazolidinone:

-

To a solution of this compound (10.2 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in 100 mL of benzene, add benzoyl chloride (15.5 g, 0.11 mol) dropwise with stirring.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the mixture to remove pyridine hydrochloride.

-

Evaporate the filtrate to dryness and recrystallize the residue from ethanol to give 3-benzamido-2-oxazolidinone (18.5 g, 90% yield).

Application Notes for Established Oxazolidinone Chiral Auxiliaries (Evans Auxiliaries)

While protocols for this compound in asymmetric synthesis are not available, the following sections detail the well-established use of Evans-type auxiliaries. These notes are provided as a reference for standard practices in the field.

General Workflow

The general strategy for employing an Evans-type chiral auxiliary involves three key steps:

-

Acylation: The chiral auxiliary is N-acylated with a prochiral carboxylic acid derivative.

-

Diastereoselective Reaction: The N-acyl oxazolidinone is converted to an enolate, which then reacts with an electrophile with high facial selectivity.

-

Cleavage: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary.

Asymmetric Aldol Reactions

The boron enolates of N-acyl oxazolidinones undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state, with the bulky substituent at C4 of the auxiliary directing the facial selectivity.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions of Evans Auxiliaries

| Chiral Auxiliary (R) | Aldehyde (R') | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isopropyl | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 85 |

| Benzyl | Benzaldehyde | Bu₂BOTf / DIPEA | 98:2 | 91 |

| Phenyl | Acetaldehyde | TiCl₄ / DIPEA | 95:5 | 88 |

Note: Data presented is representative and compiled from various sources on Evans auxiliaries.

Protocol 3: Asymmetric Aldol Reaction with an Evans Auxiliary

Materials:

-

(S)-4-Benzyl-3-propionyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, Phosphate buffer (pH 7)

Procedure:

-

Dissolve (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere and cool to -78 °C.

-

Add Bu₂BOTf (1.1 mmol) dropwise, followed by the dropwise addition of DIPEA (1.2 mmol).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.

-

Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.5 mmol) dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding methanol (5 mL), followed by pH 7 phosphate buffer (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Asymmetric Alkylation

The enolates of N-acyl oxazolidinones can be stereoselectively alkylated with a variety of electrophiles. The stereoselectivity arises from the chelated enolate structure, where one face is shielded by the substituent on the chiral auxiliary.

Table 2: Diastereoselectivity in Asymmetric Alkylation of Evans Auxiliaries

| Chiral Auxiliary (R) | Electrophile | Base | Diastereomeric Ratio | Yield (%) |

| Isopropyl | Benzyl bromide | LDA | 99:1 | 95 |

| Benzyl | Methyl iodide | NaHMDS | >99:1 | 92 |

| Phenyl | Allyl iodide | LHMDS | 98:2 | 90 |

Note: Data presented is representative and compiled from various sources on Evans auxiliaries.

Protocol 4: Asymmetric Alkylation with an Evans Auxiliary

Materials:

-

(R)-4-Phenyl-3-propionyl-2-oxazolidinone

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride

Procedure:

-

Dissolve (R)-4-phenyl-3-propionyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere and cool to -78 °C.

-

Add a solution of LDA (1.1 mmol) in THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

-

Add benzyl bromide (1.2 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography.

Auxiliary Cleavage

A variety of methods are available for the cleavage of the chiral auxiliary, allowing for the formation of different functional groups such as carboxylic acids, esters, alcohols, and amides.

Conclusion

The use of chiral oxazolidinones as auxiliaries in asymmetric synthesis is a powerful and well-established strategy. However, the specific application of This compound in this capacity is not supported by the current body of scientific literature. The established paradigm for these auxiliaries relies on stereodirecting groups at the C4 and C5 positions, a structural feature not inherently present in the unsubstituted this compound.

While the synthesis of N-acyl derivatives of this compound is possible, their efficacy as chiral auxiliaries remains to be demonstrated. The protocols and data provided herein for the widely used Evans-type auxiliaries offer a valuable reference for researchers in the field and highlight the structural and mechanistic principles that underpin their success. Future research could explore the potential of novel, chiral N-substituted 3-amino-2-oxazolidinones, though this would represent a departure from the conventional and highly predictable Evans auxiliary framework.

References

Application Notes and Protocols for the Enantioselective Synthesis of Amino Acids using 3-Amino-2-oxazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of α-amino acids utilizing chiral oxazolidinone auxiliaries, often referred to as Evans auxiliaries. This methodology is a cornerstone of modern asymmetric synthesis, enabling the preparation of a wide array of non-proteinogenic amino acids with high stereocontrol. Such amino acids are invaluable building blocks in medicinal chemistry and drug development.

Introduction

The use of chiral oxazolidinones, temporarily incorporated into a molecule, allows for highly diastereoselective transformations. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of incoming reagents to the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid. The overall process can be divided into three key steps: acylation of the chiral auxiliary, diastereoselective enolate functionalization (e.g., alkylation or amination), and cleavage of the auxiliary to yield the final amino acid.

General Workflow

The general synthetic strategy is outlined below. The choice of the chiral auxiliary (e.g., derived from valine, phenylalanine) and the functionalization agent determines the final amino acid product.

Caption: General workflow for the enantioselective synthesis of amino acids.

Key Experimental Protocols

Protocol 1: Acylation of the Chiral Oxazolidinone

This protocol describes the attachment of a glycine moiety to the chiral auxiliary, a common starting point for the synthesis of various α-amino acids.

Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).

-

Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-(bromoacetyl)-oxazolidinone, which can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes).

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-glycyl oxazolidinone enolate to introduce the amino acid side chain.

Materials:

-

N-(Bromoacetyl)-oxazolidinone (from Protocol 3.1)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

-

Alkyl halide (e.g., benzyl bromide, allyl iodide) (1.2 eq.)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq. solution)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the N-acetyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

-

Slowly add NaHMDS (1.1 eq.) dropwise, and stir the resulting solution for 30 minutes at -78 °C to form the (Z)-enolate.

-

Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or GC analysis.

-

Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the major diastereomer.

Protocol 3: Diastereoselective Amination using Azodicarboxylates

This protocol describes the synthesis of α-hydrazino acids, which can be subsequently converted to α-amino acids, via electrophilic amination of the chiral N-acyl oxazolidinone enolate.

Materials:

-

N-Acyl oxazolidinone

-

Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)

-

Di-tert-butyl azodicarboxylate (DBAD)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C, add LDA (1.1 eq.) dropwise. Stir for 30 minutes at this temperature.

-

Add a pre-cooled solution of DBAD (1.2 eq.) in THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Protocol 4: Cleavage of the N-Acyl Oxazolidinone and Auxiliary Recovery

This protocol describes the final step to liberate the amino acid and recover the chiral auxiliary for reuse.

Materials:

-

α-Functionalized N-acyl oxazolidinone (from Protocol 3.2 or 3.3)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aq. solution)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (aq. solution)

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve the α-functionalized N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (3:1, 0.1 M).

-

Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq.), followed by an aqueous solution of LiOH (2.0 eq.).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous residue with diethyl ether (3x) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the auxiliary.

-

Acidify the aqueous layer to pH ~1 with 1 M HCl.

-

The free amino acid can be isolated by standard procedures such as lyophilization or ion-exchange chromatography.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities achieved in the key steps of the synthesis.

Table 1: Diastereoselective Alkylation of N-Glycyl Oxazolidinones

| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 85-95 | >99:1 |

| (S)-4-Isopropyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | -78 | 90 | 98:2 |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl iodide | LDA | THF | -78 | 88 | 95:5 |

| (S)-4-tert-Butyl-2-oxazolidinone | Propargyl bromide | KHMDS | THF | -78 | 82 | >99:1 |

Table 2: Diastereoselective Amination of N-Acyl Oxazolidinones

| Chiral Auxiliary | N-Acyl Group | Electrophilic Aminating Agent | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Di-tert-butyl azodicarboxylate | LDA | -78 | 85 | >95:5 |

| (S)-4-Isopropyl-2-oxazolidinone | Isobutyryl | Di-benzyl azodicarboxylate | NaHMDS | -78 | 88 | 97:3 |

Table 3: Cleavage and Auxiliary Recovery

| Cleavage Method | Substrate | Product Yield (%) | Auxiliary Recovery (%) |

| LiOH / H₂O₂ | N-Phenylalaninoyl-4-benzyl-2-oxazolidinone | >90 | >95 |

| LiOBn | N-Valinoyl-4-isopropyl-2-oxazolidinone | 85-95 | >95 |

| MeOMgBr | N-Leucinoyl-4-benzyl-2-oxazolidinone | 80-90 | >90 |

Signaling Pathway and Stereochemical Model

The high diastereoselectivity observed in the alkylation and amination reactions is attributed to the formation of a rigid chelated (Z)-enolate intermediate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face.

Caption: Model for stereocontrol in the alkylation of a chiral N-acyl oxazolidinone.

Conclusion

The enantioselective synthesis of amino acids using chiral oxazolidinone auxiliaries is a robust and highly predictable method. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology to the synthesis of a diverse range of enantiomerically pure amino acids for applications in drug discovery and chemical biology. The high yields, excellent stereocontrol, and the ability to recover the chiral auxiliary make this a highly valuable synthetic tool.

Synthesis of Pharmaceutical Intermediates Using 3-Amino-2-oxazolidinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-oxazolidinone (AOZ), a versatile synthetic precursor, has garnered significant interest in medicinal chemistry for the development of novel pharmaceutical intermediates. While widely recognized as a metabolite of the nitrofuran antibiotic furazolidone, its utility as a starting material in its own right is a burgeoning field of research. The primary amino group on the oxazolidinone ring provides a reactive handle for a variety of chemical transformations, most notably condensation reactions with carbonyl compounds to form hydrazone derivatives. These derivatives have shown promise as potent therapeutic agents, particularly in the fields of cardiovascular and neurological disorders.

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from this compound, with a focus on its application in the development of antihypertensive and monoamine oxidase (MAO) inhibitors.

Application: Synthesis of Antihypertensive and Monoamine Oxidase (MAO) Inhibitory Agents

Research has demonstrated that condensation products of this compound with various substituted aldehydes, particularly benzaldehydes and pyridopyrimidine carbaldehydes, exhibit significant antihypertensive and MAO inhibitory activities.[1] The resulting hydrazone linkage forms a key structural motif responsible for the observed biological effects.

Monoamine oxidase is a crucial enzyme in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders. Furthermore, certain MAO inhibitors have been found to possess antihypertensive properties.

The general synthetic approach involves the condensation of the primary amino group of this compound with an aldehyde to form a Schiff base (hydrazone). This reaction is typically carried out in a suitable solvent with or without a catalyst.

Logical Relationship: From Precursor to Biologically Active Compound

The following diagram illustrates the logical progression from the starting material, this compound, to the final biologically active pharmaceutical intermediates.

Caption: Logical workflow from starting material to biological application.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pharmaceutical intermediates via the condensation of this compound with aldehydes.

Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives of this compound

This protocol describes a general method for the condensation reaction between this compound and a substituted aldehyde.

Materials:

-

This compound (AOZ)

-

Substituted aldehyde (e.g., 2-chloro-5-nitrobenzaldehyde, 3-nitro-4-chlorobenzaldehyde)

-

Ethanol, absolute

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the substituted aldehyde in a minimal amount of absolute ethanol.

-

To this solution, add a solution of 1.0 equivalent of this compound dissolved in absolute ethanol.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent to afford the pure hydrazone derivative.

-

Dry the purified product under vacuum.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of hydrazone derivatives of this compound.

Caption: Step-by-step experimental workflow for synthesis and purification.

Quantitative Data Summary

The following table summarizes the reported yields and physical properties of representative hydrazone derivatives synthesized from this compound.

| Compound ID | Aldehyde Precursor | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 1 | 2-Chloro-5-nitrobenzaldehyde | C₁₀H₈ClN₃O₅ | 75 | 230-232 | [1] |

| 2 | 3-Nitro-4-chlorobenzaldehyde | C₁₀H₈ClN₃O₅ | 80 | 248-250 | [1] |

| 3 | 2-(N-Methylpiperazino)-5-nitrobenzaldehyde | C₁₅H₁₉N₅O₅ | 65 | 218-220 | [1] |

Note: The yields are based on the reported literature and may vary depending on the specific reaction conditions and scale.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of a variety of pharmaceutical intermediates. The straightforward condensation reaction with aldehydes provides a versatile route to novel hydrazone derivatives with promising biological activities, including antihypertensive and MAO inhibitory effects. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of drug discovery and development to explore the synthetic potential of this versatile building block. Further investigation into the structure-activity relationships of these derivatives could lead to the discovery of new and potent therapeutic agents.

References

Application Notes & Protocols: Detection of 3-Amino-2-oxazolidinone (AOZ) by HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 3-Amino-2-oxazolidinone (AOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic, furazolidone. The following protocols are designed for analytical laboratories and researchers in food safety, veterinary diagnostics, and drug development.

Introduction

Furazolidone is a nitrofuran antibiotic, the use of which is prohibited in food-producing animals within the European Union.[1][2][3] Monitoring for compliance with this ban is achieved by detecting its stable, tissue-bound metabolite, this compound (AOZ).[1][2][3] Due to the rapid metabolism of the parent drug, AOZ serves as a more reliable marker for determining the illegal use of furazolidone.[3] This document outlines high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of AOZ in various biological matrices.

Analytical Workflow Overview

The general workflow for the analysis of AOZ in tissue samples involves sample homogenization, protein precipitation, solvent washing, derivatization, solid-phase extraction (SPE), and subsequent analysis by either HPLC or LC-MS/MS. Derivatization is a critical step to improve the chromatographic retention and detection of AOZ.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC method for the determination of AOZ.

Experimental Protocol: HPLC

-

Sample Preparation (Adapted from prawn and honey matrices) [1]

-

Weigh 2 g of homogenized tissue sample into a centrifuge tube.

-

Add 5 mL of 0.12 M HCl.

-

Vortex for 1 minute and then incubate at 37°C for 16-18 hours for hydrolysis and derivatization after adding 300 µL of 50 mM 2-nitrobenzaldehyde in DMSO.[4]

-

Cool the sample to room temperature and adjust the pH to 7 with 0.1 M K₂HPO₄.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.[5]

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

-

Chromatographic Conditions

-

Column: Newcrom C18 or equivalent (e.g., XTerra MS C18, 3.5 µm, 2.1 x 100 mm)[6]

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[6]

-

Flow Rate: Typically 0.3 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Detection: UV detector, wavelength to be optimized based on the derivatized AOZ (NPAOZ).

-

Quantitative Data Summary: HPLC

| Parameter | Prawn Tissue[1] | Honey |

| Limit of Detection (LOD) | 0.1 µg/kg | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | 400 ng/kg |

| Recovery | Not Specified | >85% |

| Relative Standard Deviation | Intra-assay: 18.8% | <15% |

| (RSD) | Inter-assay: 38.2% |

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and confirmatory analysis, an LC-MS/MS method is recommended. This method is suitable for the determination of AOZ in various matrices including porcine tissues, eggs, and honey.[3][7]

Logical Relationship for Derivatization

The detection of AOZ often requires derivatization to form N-(2-nitrobenzylidene)-3-amino-2-oxazolidinone (NPAOZ), which has better chromatographic and mass spectrometric properties.

Experimental Protocol: LC-MS/MS

-

Sample Preparation (General Protocol) [4][8]

-

To a 2 g homogenized sample, add an internal standard solution.

-

Add 9 mL of 0.1 M HCl and 100 µL of 100 mM 2-nitrobenzaldehyde (NBA).[8]

-

Derivatize by incubating at 37°C overnight or using a microwave system at 60°C for 2 hours.[4][8]

-

Neutralize the sample with trisodium phosphate buffer and adjust the pH to 6.5-7.5.[8]

-

Extract with ethyl acetate or use a modified QuEChERS method.[8]

-

Evaporate the extract to dryness and reconstitute in an injection solvent (e.g., 5 mM ammonium formate in H₂O:MeOH (90:10, v/v)).[8]

-

Filter the reconstituted sample through a 0.2 µM PTFE syringe filter before injection.[8]

-

-

LC-MS/MS Conditions [9]

-

LC System: Agilent 1260 or equivalent.[9]

-

Column: Agilent Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent.[9]

-

Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.[9]

-

Mobile Phase B: 5 mM Ammonium Acetate in 90% Acetonitrile with 0.1% Formic Acid.[9]

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Mass Spectrometer: Triple-quadrupole mass spectrometer.[9]

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Quantitative Data Summary: LC-MS/MS

| Parameter | Porcine Tissue[7] | Meat[8] | Honey |

| Limit of Determination | 10 ng/g | - | - |

| Decision Limit (CCα) | - | 0.013 - 0.200 µg/kg | - |

| Recovery | >80% | - | >85% |

Note: The performance characteristics of the methods can vary depending on the matrix and the specific instrumentation used. Method validation should be performed in accordance with regulatory guidelines.

Conclusion